
Naphthalene
Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, giving it the chemical formula C₁₀H₈. It is a white, crystalline solid with a characteristic odor often associated with mothballs. This compound is primarily derived from coal tar and petroleum and is known for its volatility and ability to sublimate, transitioning directly from a solid to a gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene can be synthesized through several methods, including the dehydrogenation of tetralin and the cyclization of certain hydrocarbons. One common laboratory synthesis involves the reaction of benzene with succinic anhydride in the presence of aluminum chloride to form benzoylpropionic acid, which is then reduced to phenylbutyric acid. This intermediate is cyclized to form tetralone, which is subsequently dehydrogenated to yield this compound .
Industrial Production Methods: Industrially, this compound is primarily produced from coal tar, which contains about 10% this compound. The coal tar is distilled, and the this compound is crystallized from the intermediate fraction. Another method involves the high-temperature cracking of petroleum, where this compound is isolated from the heavier fractions .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a common reaction for naphthalene, where a hydrogen atom is replaced by an electrophile (E+) on one of the benzene rings . This reaction usually occurs under mild conditions, and the substitution can be directed to specific positions using catalysts and substituents . Substitution primarily occurs at the C1 (α-position) because the intermediate carbocation is more stable than substitution at C-2 . Reactions at C-2 (β-position) typically occur at higher temperatures or with bulkier solvents .
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Nitration with nitric acid forms 1-nitrothis compound (C10H7NO2).
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Sulfonation with sulfuric acid forms 1-naphthalenesulfonic acid (C10H7SO3H).
-
Halogenation with chlorine or bromine forms halogenated naphthalenes like 1-chlorothis compound (C10H7Cl).
Oxidation
This compound can undergo oxidation using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) . The resulting product is dependent on the reaction conditions and the oxidizing agent being used .
Reduction
This compound can be reduced through the addition of hydrogen gas (H2) in the presence of catalysts such as nickel (Ni) or platinum (Pt), which results in the formation of 1,2-dihydrothis compound (tetralin) .
Diels-Alder Reaction
This compound can function as a diene in Diels-Alder reactions, facilitating the synthesis of complex cyclic molecules .
Oxidation by Hydroxyl (OH) Radicals
This compound reacts with OH radicals to form nitrothis compound (NaV), naphthenol (NaO), or RO2 radicals, which include 4NaOBp, 2NaOort, and 2NaOpar. About 90% of OH addition occurs at the carbon atom in position 1 .
Scheme 1: Initial oxidation step of gaseous this compound by the OH radical .
This compound Derivatives
Many derivatives of this compound exist, including:
| Name | Chemical formula | Molar mass
°C] | Boiling point
g/cm3] |
| :------------------ | :--------------- | :------------------ | :------------------- | :------------------- | :---------------- |
| 1-Naphthoic acid | C11H8O2 | 172.18 | 157 | 300 | |
| 1-Naphthoyl chloride | C11H7ClO | 190.63 | 16–19 | 190 (35 Torr) | 1.265 |
| 1-Naphthol | C10H8O | 144,17 | 94–96 | 278 | 1.224 |
| 1-Naphthaldehyde | C11H8O | 156,18 | 1–2 | 160 (15 Torr) | - |
Scientific Research Applications
Industrial Applications
1. Production of Phthalic Anhydride
Naphthalene is primarily used as a raw material in the production of phthalic anhydride through the oxidation process. Phthalic anhydride serves as a precursor for various applications:
- Plasticizers : It is crucial in producing phthalate esters, which enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).
- Alkyd Resins : These are used in paints, coatings, and adhesives, providing durability and resistance to environmental degradation .
2. Dyes and Intermediates
This compound is integral to the dye industry, where it is used to synthesize various dye intermediates. Key derivatives include:
- Beta-Naphthol : Used in the production of azo dyes.
- Bon Acid : An important component in synthetic dyes .
3. Surfactants
Alkyl this compound sulfonates derived from this compound are used as surfactants in numerous applications:
- Agricultural Chemicals : Employed as wetting agents in pesticides.
- Textile Industry : Utilized for dyeing and bleaching processes due to their effective dispersing properties .
Laboratory Applications
This compound finds extensive use in laboratory settings:
- Solvent : It acts as a solvent for organic compounds, particularly nonpolar substances.
- Reference Standard : Used in analytical chemistry for calibration and standardization purposes .
Health and Safety Considerations
While this compound has numerous applications, it is essential to consider its health effects. Exposure to this compound has been linked to various health issues, including respiratory problems and potential carcinogenic effects based on animal studies. The National Toxicology Program has conducted bioassays indicating an increased incidence of tumors in rodents exposed to this compound . Therefore, safety measures should be implemented when handling this compound.
Emerging Research and Case Studies
Recent studies have focused on the biodegradation of this compound and its environmental impact. Research indicates that certain microbial strains can effectively degrade this compound, which is significant for bioremediation efforts in contaminated sites . Additionally, studies have explored this compound's role as a sublimable propellant in engineering applications, showcasing its versatility beyond traditional uses .
Summary Table of this compound Applications
Application Area | Specific Uses | Key Products/Compounds |
---|---|---|
Phthalic Anhydride | Plasticizers, alkyd resins | Di(2-ethylhexyl) phthalate |
Dyes | Dye intermediates | Beta-naphthol, bon acid |
Surfactants | Wetting agents | Alkyl this compound sulfonates |
Laboratory | Solvent, reference standard | Analytical chemistry standards |
Biodegradation | Environmental remediation | Microbial degradation pathways |
Mechanism of Action
Naphthalene is often compared to other polycyclic aromatic hydrocarbons, such as anthracene and phenanthrene:
Anthracene: Like this compound, anthracene consists of fused benzene rings but has three rings instead of two.
Phenanthrene: Phenanthrene also has three fused benzene rings but differs in structure from anthracene. It is used in the synthesis of pharmaceuticals and dyes.
Uniqueness of this compound: this compound’s unique properties, such as its volatility, sublimation ability, and strong aromaticity, make it distinct from other polycyclic aromatic hydrocarbons. Its widespread use in various industries and scientific research highlights its versatility and importance.
Comparison with Similar Compounds
- Anthracene
- Phenanthrene
- Benzene (as a simpler aromatic hydrocarbon)
Naphthalene’s unique combination of chemical properties and applications makes it a valuable compound in both industrial and research settings. Its ability to undergo a variety of chemical reactions and its role as a precursor for numerous derivatives further underscore its significance in the field of chemistry.
Biological Activity
Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is widely recognized for its diverse biological activities. This article explores its biological effects, including anticancer, antibacterial, and antifungal properties, as well as its toxicity and metabolic pathways.
Chemical Structure and Metabolism
This compound consists of two fused benzene rings and is known to undergo metabolic transformations in biological systems. Key metabolic products include naphthoquinone and this compound epoxide, which can interact with cellular components such as thiol groups in proteins, leading to various biological effects .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of this compound-chalcone derivatives were synthesized and evaluated for their anticancer properties. Among these, compound 2j demonstrated significant activity against the A549 lung cancer cell line with an IC50 value of 7.835 μM, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
2j | A549 | 7.835 | Apoptosis induction via VEGFR-2 inhibition |
3c | Various | <1 | Antitumor activity through molecular docking studies |
12b | Various | Not specified | COX-2 selectivity similar to Celecoxib |
Antibacterial and Antifungal Properties
In addition to anticancer effects, this compound derivatives exhibit antibacterial and antifungal activities. The study on this compound-chalcone derivatives showed that compound 2j also displayed significant antibacterial and antifungal properties, enhancing its therapeutic potential for cancer patients who are often immunocompromised due to treatment .
Toxicity and Safety Concerns
Despite its promising biological activities, this compound is associated with toxicity. Long-term exposure can lead to adverse health effects, including respiratory issues and potential carcinogenicity. Toxicological assessments have indicated that this compound can cause hemolytic anemia and damage to red blood cells in sensitive individuals .
Table 2: Toxicological Effects of this compound
Effect | Description |
---|---|
Hemolytic Anemia | Damage to red blood cells |
Respiratory Irritation | Inhalation can lead to respiratory distress |
Carcinogenic Potential | Classified as a possible human carcinogen |
Case Studies
- Case Study on Anticancer Activity : A study synthesized novel this compound-heterocycle hybrids that exhibited superior COX-2 selectivity compared to traditional anti-inflammatory drugs like Celecoxib. This highlights the potential for developing new therapeutic agents based on this compound's structure .
- Case Study on Toxicity : An evaluation of long-term exposure to low levels of this compound revealed significant health risks associated with indoor air quality, particularly from sources like cooking and smoking . This underscores the importance of monitoring environmental exposure to PAHs.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the empirical formula of naphthalene through combustion analysis?
- Methodology : Use combustion analysis to measure the masses of CO₂ and H₂O produced. Calculate the moles of carbon and hydrogen using molar masses (e.g., 44.01 g/mol for CO₂, 18.02 g/mol for H₂O). The empirical formula is derived from the mole ratio of C:H, adjusted for this compound’s structure (C₁₀H₈). For accuracy, replicate measurements and calibrate instruments to minimize systematic errors .
Q. How can researchers assess the purity of this compound samples using freezing point depression?
-
Methodology : Measure the freezing point of a pure this compound sample (theoretical value: 80.1°C) and compare it to experimental values. Percent error is calculated as:
Deviations >2% suggest impurities. Use differential scanning calorimetry (DSC) for higher precision .
Q. What inclusion criteria are critical for selecting health effects studies in systematic reviews of this compound toxicity?
- Methodology : Prioritize peer-reviewed studies on humans or laboratory mammals with defined exposure routes (inhalation, oral, dermal). Outcomes must include systemic effects (e.g., respiratory, hepatic) or biomarkers. Exclude studies lacking dose-response data or with unverified exposure levels .
Advanced Research Questions
Q. How do researchers address variability in this compound emission rates from environmental samples under different experimental conditions?
- Methodology : Conduct controlled experiments at multiple temperatures (e.g., 17°C vs. 21°C) and use gas chromatography-mass spectrometry (GC-MS) to quantify emissions. Apply kinetic modeling to normalize rates and identify confounding factors (e.g., humidity, matrix interactions). Validate with replicate samples .
Q. What methodologies are employed to resolve contradictions in toxicological data across studies on this compound exposure?
- Methodology :
- Data Extraction : Use standardized forms to collect study design, dose, species, and outcomes (Table C-2) .
- Risk of Bias Assessment : Evaluate randomization, blinding, and exposure characterization via questionnaires (e.g., Table C-6/C-7). Tier studies by confidence level .
- Evidence Integration : Apply ATSDR’s modified OHAT approach to rate confidence in outcomes (e.g., carcinogenicity) and reconcile discrepancies using weight-of-evidence frameworks .
Q. How should researchers integrate heterogeneous data from epidemiological and animal studies to assess this compound’s carcinogenic potential?
- Methodology :
- Epidemiology : Focus on studies with quantified this compound-specific effect estimates (e.g., occupational exposure cohorts). Adjust for confounders (smoking, co-exposures) .
- Animal Models : Compare tumor incidence across species (e.g., murine lung vs. rat nasal epithelium). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses .
- Mechanistic Evidence : Analyze DNA adduct formation (e.g., 1,2-naphthoquinone) and oxidative stress biomarkers to support biological plausibility .
Q. What strategies optimize non-destructive quantification of this compound in sensitive environments like museum collections?
Properties
IUPAC Name |
naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Record name | NAPHTHALENE | |
Source | CAMEO Chemicals | |
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Record name | naphthalene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Naphthalene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-16-4, 62238-84-0 | |
Record name | Polynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |
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Record name | Naphthalene, dimer | |
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DSSTOX Substance ID |
DTXSID8020913 | |
Record name | Naphthalene | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |
Record name | NAPHTHALENE | |
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Record name | Naphthalene | |
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Record name | NAPHTHALENE | |
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Record name | NAPHTHALENE | |
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Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |
Record name | NAPHTHALENE | |
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Flash Point |
190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |
Record name | NAPHTHALENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
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Record name | NAPHTHALENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
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Record name | NAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/736 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Naphthalene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |
Record name | NAPHTHALENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Naphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Naphthalene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |
Record name | NAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | NAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/736 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Naphthalene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |
Record name | NAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | NAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/736 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |
Record name | NAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Naphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/46 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | NAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/736 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Naphthalene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
1,2-Dihydroxynaphthalene or 1,2-naphthoquinone /metabolites of naphthalene/ combined with amino acids or irreversibly with the thiol groups of lens protein to form a brown precipitate. ... Hydroperoxide formed in the oxidation of 1,2-dihydroxynaphthalene and ascorbic acid can act with high levels of glutathione peroxidase in the eye to oxidize glutathione., /Mechanism of ocular toxicity:/...The oxidation products of naphthalene may reach the eye via the bloodstream, where 1,2-naphthoquinone is formed which can react with proteins and other cell components to form insoluble precipitates with a characteristic brown color. ... Naphthalene dihydrodiol is produced in the liver /of rats/, reaches the aqueous humor, and penetrates the lens, where it is metabolized to naphthoquinone., Mitochondrial respiration is inhibited 50% by 10 ppm (78 uM) /naphthalene/. Nicotinamide adenine dinucleotide oxidase, nicotinamide adenine dinucleotide-cytochrome c reductase, ubiquinone-50 oxidase, and nicotinamide adenine dinucleotide-ubiquinone reductase are inhibited; while succinate oxidase, nicotinamide adenine dinucleotide-ferricyanide reductase, nicotinamide adenine dinucleotide -indophenol reductase, and ATPase activities are not inhibited. ... Exposure at concentrations >7.5 ppm causes cultured cells to round up ... with eventual death the result. The effects of naphthalene on morphology and respiration are very similar, suggesting that mitochondrial inhibition plays a significant role in the effects of naphthalene on intact cells., Naphthalene itself is not cataractogenic; instead, the metabolite 1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol) is the cataract-inducing agent. Subsequent studies using biochemical and pharmacologic techniques, in vitro assays, and transgenic mice showed that aldose reductase in the rat lens is a major protein associated with naphthalene dihydrodiol dehydrogenase activity and that lens aldose reductase is the enzyme responsible for the formation of naphthalene dihydrodiol. In addition, invivo and invitro studies have shown that aldose reductase inhibitors prevent naphthalene-induced cataracts., For more Mechanism of Action (Complete) data for NAPHTHALENE (7 total), please visit the HSDB record page. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |
CAS No. |
91-20-3 | |
Record name | NAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | NAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/736 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Naphthalene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |
Record name | NAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | NAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/736 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Naphthalene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.